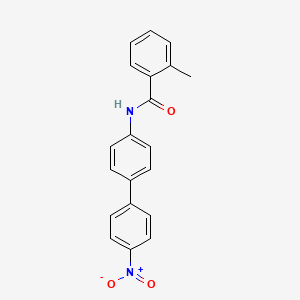
4-(1,3-benzodioxol-5-yl)-7-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a part of a broader class of chemical entities that exhibit diverse structural characteristics and possess significant chemical and physical properties. The interest in this compound arises from its unique molecular structure, which combines several functional groups within a complex heterocyclic framework.
Synthesis Analysis
The synthesis of compounds related to the requested molecule often involves multistep chemical reactions, starting from basic heterocyclic scaffolds and incorporating various substituents through reactions such as alkylation, acylation, and condensation. An example is the synthesis of 8-(2,3-dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]-cyclohepta[c]quinoline, which demonstrates the complexity and specificity of the synthetic routes used to obtain such molecules (Wang et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds within this family features a combination of benzodioxol, dimethoxyphenyl, and tetrahydroquinolinedione rings. These structures exhibit conformational and configurational disorder, with molecules showing a preference for certain conformations to minimize steric hindrance and optimize intramolecular interactions. For instance, studies have shown how different substituents and ring systems influence the overall molecular conformation through hydrogen bonding and pi-pi stacking interactions (Cuervo et al., 2009).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Quinone Methides
One study discusses the reactions of heterocyclic quinone methides like 1-Methyl-3-methylene-2,4(1H,3H)-quinolinedione, which can provide insights into the reactivity of structurally related compounds (Chauncey & Grundon, 1990).
Leukotriene Synthesis Inhibitors
In the context of medicinal chemistry, derivatives of this compound have been studied for their potential as leukotriene synthesis inhibitors. For instance, a study describes the development of compounds with excellent inhibition of leukotriene synthesis, relevant to conditions like asthma (Hutchinson et al., 2009).
Asymmetric Hydrogenation Catalysts
The compound's derivatives have also been used in asymmetric hydrogenation, a crucial process in pharmaceutical synthesis. Research on P-chiral phosphine ligands, for instance, demonstrates their effectiveness in this context (Imamoto et al., 2012).
Antitumor Activity
Some novel derivatives of this compound have been evaluated for their antitumor activity, indicating potential in cancer treatment research (Al-Suwaidan et al., 2016).
Fluorescence Derivatization in HPLC
The compound's utility in high-performance liquid chromatography (HPLC) as a fluorescence derivatization reagent for alcohols is highlighted, demonstrating its role in analytical chemistry (Yamaguchi et al., 1987).
Palladium-Catalyzed Synthesis
Research also includes its use in palladium-catalyzed synthesis of benzoxazines, quinazolin-2-ones, and quinoline-4-ones, showcasing its versatility in synthetic chemistry (Costa et al., 2004).
Synthesis of Furylbenzoquinoline Derivatives
The compound's derivatives have been synthesized and evaluated for various reactions, contributing to the field of organic synthesis (Bakhite & Abdel-Monem, 1993).
Antibacterial and Mosquito Larvicidal Activity
A series of its derivatives have been synthesized and tested for their antibacterial and mosquito larvicidal activities, indicating its potential in pest control and public health applications (Rajanarendar et al., 2010).
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-7-(2,5-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO6/c1-28-15-4-6-20(29-2)16(10-15)14-7-18-24(19(26)8-14)17(11-23(27)25-18)13-3-5-21-22(9-13)31-12-30-21/h3-6,9-10,14,17H,7-8,11-12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGJVJCEALNUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(acetylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5553416.png)
![8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5553421.png)
![[5-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5553426.png)


![N~1~-{3,5-dichloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5553456.png)
![2-methyl-6-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B5553464.png)
![5-ethyl-2,3-dimethyl-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5553465.png)
![2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5553490.png)
![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B5553502.png)
![N-methyl-4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5553509.png)
![4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5553510.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5553518.png)
![6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5553529.png)